N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride
Overview
Description
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H16Cl3N3OS2 and its molecular weight is 484.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s primary targets are microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport. The compound also shows potential as a 5-LOX inhibitor , which suggests it may have anti-inflammatory properties.
Mode of Action
The compound interacts with its targets by inhibiting microtubule polymerization . This interaction disrupts the normal function of microtubules, leading to changes in cell behavior. As a potential 5-LOX inhibitor, the compound may also interfere with the synthesis of leukotrienes, bioactive lipids that mediate inflammatory responses .
Biochemical Pathways
The compound affects the cell cycle, causing a significant and dose-dependent accumulation of cells in the G2/M phase . This suggests that the compound disrupts the normal progression of the cell cycle, likely due to its effects on microtubule function.
Pharmacokinetics
Its effects on cells are dose-dependent , suggesting that its bioavailability and distribution within the body may influence its efficacy.
Result of Action
The compound’s action results in a decrease of cells in the G0/G1 phase of the cell cycle . This indicates that the compound may have cytostatic or cytotoxic effects, potentially making it useful for treating conditions characterized by abnormal cell proliferation.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3OS2.ClH/c21-17-8-14(18(22)28-17)19(26)24-20-15(9-23)13-6-7-25(11-16(13)27-20)10-12-4-2-1-3-5-12;/h1-5,8H,6-7,10-11H2,(H,24,26);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXUSJRVLOBXHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)C#N)CC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.